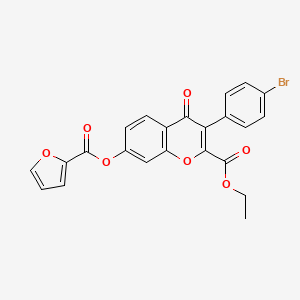

ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate

Description

Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative with a 4-oxo-4H-chromene core functionalized at three key positions:

- Position 2: An ethyl carboxylate group, contributing to solubility and metabolic stability.

- Position 7: A furan-2-carbonyloxy group, providing a conjugated system and hydrogen-bonding capacity via its carbonyl oxygen.

The molecular formula is inferred as C₂₃H₁₅BrO₇ (molecular weight ≈ 483.3 g/mol), though this is extrapolated from structurally similar compounds (e.g., substituent contributions from ). The bromine atom enhances molecular polarizability, while the furan-2-carbonyloxy group balances lipophilicity and hydrogen-bonding interactions, influencing crystallization and bioavailability .

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrO7/c1-2-28-23(27)21-19(13-5-7-14(24)8-6-13)20(25)16-10-9-15(12-18(16)31-21)30-22(26)17-4-3-11-29-17/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAGUZALLSLJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Attachment of the Furan-2-Carbonyloxy Moiety: The furan-2-carbonyloxy group can be attached through an esterification reaction between furan-2-carboxylic acid and the hydroxyl group on the chromene core.

Esterification to Form the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols

Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH)

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups

Reduction: Reduced derivatives with modified functional groups

Substitution: Substituted derivatives with new functional groups replacing the bromine atom

Hydrolysis: Carboxylic acids and alcohols

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents targeting specific diseases.

Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:

Inhibit Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Modulate Receptors: It can interact with cellular receptors, altering signal transduction and cellular responses.

Induce Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

A. Substituent Electronic Effects

- Halogen vs. Alkoxy Groups : The 4-bromophenyl group in the target compound enhances halogen bonding compared to chlorine () or methoxy substituents () .

- Electron-Withdrawing Groups: The trifluoromethyl group () and cyanomethoxy () increase electrophilicity, whereas methoxybenzoyloxy () provides resonance stabilization .

B. Hydrogen Bonding and Solubility

C. Lipophilicity and Bioactivity

D. Crystallography and Stability

- Crystallographic studies using SHELX programs () highlight that bulkier substituents (e.g., 2-methoxybenzoyloxy in ) favor dense crystal packing, whereas smaller groups like cyanomethoxy () may result in less stable lattices .

Biological Activity

Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate, a chromene derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of chromenes known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structure and Properties

The chemical structure of ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate is characterized by the presence of a bromophenyl group and a furan moiety. Its molecular formula is C26H19BrO7, with a molecular weight of approximately 553.33 g/mol. The compound's structure facilitates interactions with biological targets, which may underpin its pharmacological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | G1 phase cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways.

Table 2: Anti-inflammatory Activity

| Test System | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| LPS-stimulated Macrophages | TNF-alpha: 70% | 20 |

| IL-6: 65% | 20 |

The biological activity of ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate can be attributed to several mechanisms:

- Caspase Activation : The compound promotes apoptosis in cancer cells by activating caspases, which are crucial for the execution phase of cell apoptosis.

- Cell Cycle Regulation : By inducing cell cycle arrest, it prevents cancer cells from proliferating.

- NF-kB Pathway Inhibition : The downregulation of NF-kB signaling leads to reduced expression of inflammatory mediators.

Case Studies

A notable case study involved the treatment of MCF-7 breast cancer cells with varying concentrations of ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.

Another study assessed its effects on LPS-induced inflammation in RAW264.7 macrophages. The results demonstrated significant reductions in cytokine levels, confirming its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.